Compound Description: DB07075 is a potent inhibitor of cancer Osaka thyroid kinase (COT/Tpl2/MAP3K8), a serine/threonine kinase involved in the production of pro-inflammatory cytokines like TNF-alpha and IL-1 beta. [] It exhibits strong binding to the active site of the target protein and displays favorable pharmacokinetic characteristics. [] Further analysis using ADMET, MM-GBSA, and DFT methods support its potential as an anti-cancer agent. []
Relevance: This compound shares a core indazole-6-carbonitrile structure with 1-(1H-indazole-6-carbonyl)piperidin-4-ol, differing mainly in the substituent at position 3 of the indazole ring. [] Both compounds contain a piperidine ring, albeit with different substitutions and attachment points to the indazole core. The structural similarities between these compounds suggest shared chemical properties and potential for interacting with similar biological targets.
Compound Description: This compound demonstrates significant antiproliferative activity against several cancer cell lines. [] Synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, its structure was confirmed through various analytical techniques including single crystal and powder X-ray diffraction. []
Relevance: Like 1-(1H-indazole-6-carbonyl)piperidin-4-ol, this compound incorporates an indazole core. [] Although the substitution pattern on the indazole ring differs, both compounds feature an amide linkage connecting the indazole to a cyclic structure. This structural similarity suggests they may share some physicochemical properties and potentially exhibit overlapping biological activities.
Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a unique conformation. [] The 1H-pyrazole ring is non-planar and forms specific dihedral angles with the chlorophenyl, 4-oxopiperidine, and fluorophenyl rings. [] The crystal structure is stabilized by intramolecular and intermolecular hydrogen bonds. []
Relevance: Although this compound features a pyrazole ring instead of indazole, it shares the piperidin-4-one moiety with 1-(1H-indazole-6-carbonyl)piperidin-4-ol. [] Both compounds demonstrate the presence of an amide linkage connecting the heterocyclic ring (pyrazole or indazole) to the piperidin-4-one. This structural similarity highlights a common structural motif and possibly similar chemical behaviors.
Compound Description: AMG 579 is a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a therapeutic target for various neurological and psychiatric disorders. [] It exhibits excellent target occupancy in the brain and demonstrates dose-dependent efficacy in preclinical models, leading to its advancement as a clinical candidate. []
Relevance: While lacking the indazole core, AMG 579 features a piperidine ring linked via an amide bond to a complex aromatic system. [] This structural feature mirrors the amide-linked piperidine moiety present in 1-(1H-indazole-6-carbonyl)piperidin-4-ol. The presence of this shared structural element suggests potential similarities in their physicochemical properties and possible interactions with similar biological targets.
Compound Description: This compound emerged as a potential 4R-tau binding ligand from a chemical fingerprint search. [] Binding assays using [3H]Z3777013540 in post-mortem brain tissue from Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) patients revealed nanomolar affinities. [] In vivo positron emission tomography (PET) imaging in rats using the radiolabeled [18F]Z3777013540 demonstrated good brain penetration and rapid clearance. []
Relevance: Both Z3777013540 and 1-(1H-indazole-6-carbonyl)piperidin-4-ol share a piperidin-4-ol moiety directly linked to a heteroaromatic system. [] Despite the difference in the specific heterocycles involved (pyrimidine in Z3777013540 and indazole in the target compound), this common structural motif suggests potential similarities in their physicochemical properties and possible interactions with related biological targets.
Compound Description: Identified through a molecular similarity search using Z3777013540 as the query, this compound exhibits nanomolar binding affinity for 4R-tau in post-mortem AD, PSP, and CBD brain tissue. [] It displays lower affinity for aggregated α-synuclein and amyloid-beta compared to Z3777013540. [] PET imaging in rats using [18F]Z4169252340 showed higher brain penetration and rapid clearance. []
Relevance: While Z4169252340 incorporates a morpholine ring instead of piperidin-4-ol present in 1-(1H-indazole-6-carbonyl)piperidin-4-ol, both compounds feature a direct linkage between a heteroaromatic system and a saturated heterocycle. [] This shared structural feature suggests potential similarities in their physicochemical properties and possible interactions with related biological targets.
6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol HCL salt (LY2066948)
Compound Description: LY2066948 is a novel selective estrogen receptor modulator (SERM) synthesized with a carbon-14 label for metabolic studies. [] Its synthesis involves a palladium-catalyzed alpha-keto arylation and a series of other transformations. []
Compound Description: These ruthenium carbonyl complexes incorporating various azole heterocycles (pyrazole, indazole, methylidazole, benzimidazole) were synthesized and characterized using various spectroscopic techniques and X-ray diffraction. [] They exhibit limited antiproliferative activity against human cancer cell lines, likely due to their low stability in aqueous media. [] Interestingly, these complexes interact with model proteins, suggesting the possibility of protein–RuII(CO) adduct formation. []
Relevance: One member of this series specifically incorporates 1H-indazole as the "Hazole" ligand, directly coordinating to the ruthenium center. [] Although not directly analogous to 1-(1H-indazole-6-carbonyl)piperidin-4-ol, this complex demonstrates the potential for indazole to act as a ligand in metal complexes. [] This information may be relevant for exploring the coordination chemistry of the target compound.
Compound Description: BU08028 is a bifunctional ligand targeting both the nociceptin/orphanin FQ peptide (NOP) receptor and the μ-opioid receptor (MOP). [] It exhibits potent antinociceptive effects in mouse models of neuropathic and inflammatory pain, surpassing the efficacy of morphine and selective NOP agonists. [] Both NOP and MOP receptors in the spinal cord contribute to its antiallodynic effects. []
Relevance: While BU08028 is structurally very different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, both compounds highlight the concept of targeting multiple receptors for therapeutic benefit. [] The bifunctional nature of BU08028, acting on both NOP and MOP receptors, underscores the potential for designing molecules with multiple pharmacological actions, a concept potentially applicable to derivatives of 1-(1H-indazole-6-carbonyl)piperidin-4-ol.
Compound Description: Similar to BU08028, SR16435 is a bifunctional ligand targeting both NOP and MOP receptors. [] It displays potent antinociceptive effects in mouse models of neuropathic and inflammatory pain, with both NOP and MOP receptors in the spinal cord contributing to its analgesic actions. [] SR16435 exhibits reduced and slower development of tolerance compared to buprenorphine, another bifunctional NOP/MOP ligand. []
Relevance: Although structurally distinct from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, SR16435 reinforces the concept of bifunctional ligands and their potential therapeutic advantages. [] The ability of SR16435 to target both NOP and MOP receptors and exhibit reduced tolerance emphasizes the potential for designing multi-target molecules based on the structure of 1-(1H-indazole-6-carbonyl)piperidin-4-ol.
Compound Description: WIN 55212-2 is a selective cannabinoid agonist that induces dose-dependent hypothermia in mice. [] Its hypothermic effect is mediated by activation of CB1 receptors, particularly those located in the preoptic anterior hypothalamus (POAH). [, ] It also exhibits anticonvulsant activity in a rat pilocarpine model of epilepsy, abolishing spontaneous seizures. []
Relevance: While structurally different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, WIN 55212-2 serves as an example of a compound targeting a specific receptor (CB1) involved in diverse physiological processes, including thermoregulation and seizure activity. [, ] This emphasizes the potential for exploring the pharmacological effects of 1-(1H-indazole-6-carbonyl)piperidin-4-ol and its derivatives in various biological systems.
Compound Description: SR141716A is a selective CB1 receptor antagonist that blocks the hypothermic and antinociceptive effects induced by CB1 agonists, including WIN 55212-2. [, , , ] It does not alter body temperature or nociception when administered alone. [, ] In the rat pilocarpine model of epilepsy, SR141716A increases seizure duration and frequency, suggesting a role for endogenous cannabinoid signaling in seizure control. []
Relevance: Although structurally dissimilar to 1-(1H-indazole-6-carbonyl)piperidin-4-ol, SR141716A serves as a tool compound for investigating the role of the CB1 receptor, a key target of the endocannabinoid system. [, , , ] By demonstrating the pharmacological effects of CB1 receptor blockade, SR141716A highlights the potential for exploring the interactions of 1-(1H-indazole-6-carbonyl)piperidin-4-ol and its derivatives with the endocannabinoid system.
Compound Description: S32504 is a novel dopamine D3/D2 receptor agonist with potent antiparkinsonian properties in rodent and primate models. [] It elicits contralateral rotation in unilaterally lesioned rats, an effect blocked by D2/D3 antagonists but not by a D3-selective antagonist. [] S32504 reduces striatal acetylcholine levels and reverses reserpine-induced hypolocomotion in rats. [] In marmosets treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), S32504 increases locomotor activity, reduces disability, and reverses bradykinesia. [] It also exhibits neuroprotective effects in differentiated SH-SY5Y cells exposed to MPTP. []
Relevance: Structurally different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, S32504 exemplifies a compound targeting specific dopamine receptor subtypes (D2 and D3) for therapeutic benefit in Parkinson's disease. [] This emphasizes the importance of receptor selectivity and highlights the potential for exploring the pharmacological effects of 1-(1H-indazole-6-carbonyl)piperidin-4-ol and its derivatives on various neurotransmitter systems.
(S)-1-(4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide Crystalline Form
Compound Description: This compound, characterized in its crystalline form, shows potential for treating cancer or other proliferative diseases. []
Relevance: Though structurally distinct from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, it shares the presence of a heterocyclic core (pyrazole and pyrrolo[1,2-f][1,2,4]triazine). [] Both compounds feature an amide linkage. The inclusion of a fluoropyridine moiety in this compound highlights the potential for incorporating similar aromatic heterocycles in derivatives of 1-(1H-indazole-6-carbonyl)piperidin-4-ol to modulate its physicochemical properties and biological activity.
1-(4-(1H-Indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3-dimercaptoprop-2-en-1-one (5) and 1-(4-(1H-Indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,3-bis(methylthio)prop-2-en-1-one (6)
Compound Description: These compounds, synthesized from dihydropyrimidines via a green chemistry approach using orange juice, served as synthons for preparing various heterocyclic derivatives with potential antimicrobial activity. [] Compound 5 features a dithiol functionality, while compound 6 incorporates a bis(methylthio) group. [] Both compounds were further derivatized to explore their potential for generating diverse heterocyclic structures. []
Relevance: While lacking the indazole core, these compounds demonstrate the versatility of incorporating a thioxo-tetrahydropyrimidine moiety and various sulfur-containing functional groups into heterocyclic scaffolds. [] This information may be valuable for designing and synthesizing novel derivatives of 1-(1H-indazole-6-carbonyl)piperidin-4-ol containing similar structural elements to explore their biological activities.
Compound Description: TM2002 is a novel inhibitor of advanced glycation end product (AGE) formation, acting through a mechanism similar to angiotensin II receptor blockers (ARBs). [] It efficiently inhibits AGE formation in vitro and improves renal and cardiovascular lesions in various rat models without affecting blood pressure. [] TM2002 is readily bioavailable, non-toxic, and does not trap pyridoxal, making it a promising candidate for preventing AGE-related diseases. []
Relevance: Structurally different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, TM2002 highlights the importance of identifying novel inhibitors of AGE formation, a key process implicated in various chronic diseases. [] This emphasizes the potential for investigating 1-(1H-indazole-6-carbonyl)piperidin-4-ol and its derivatives for their potential to modulate AGE formation and related pathways.
Compound Description: L-692,429 is a benzolactam that acts as an agonist at the ghrelin receptor and displays allosteric modulator properties, affecting both the potency and efficacy of ghrelin. [, ] It stimulates inositol phosphate turnover and enhances ghrelin's maximal efficacy, suggesting potential therapeutic applications in conditions involving ghrelin signaling. []
Relevance: Although structurally dissimilar to 1-(1H-indazole-6-carbonyl)piperidin-4-ol, L-692,429 demonstrates the concept of allosteric modulation of receptor function, highlighting the potential for exploring similar mechanisms for the target compound. [, ] The ability of L-692,429 to enhance ghrelin's activity through allosteric interactions underscores the possibility of designing molecules that indirectly modulate the activity of 1-(1H-indazole-6-carbonyl)piperidin-4-ol or its potential targets.
Compound Description: MK-677 is a spiroindoline sulfonamide that acts as a potent ghrelin receptor agonist. [, ] Similar to L-692,429, it stimulates inositol phosphate turnover and enhances ghrelin's maximal efficacy, suggesting its potential as an allosteric modulator of the ghrelin receptor. [, ]
Relevance: Despite its structural differences from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, MK-677 reinforces the concept of allosteric modulation of the ghrelin receptor. [, ] Its ability to enhance ghrelin's activity through allosteric interactions provides insights into potential mechanisms for modulating the activity of 1-(1H-indazole-6-carbonyl)piperidin-4-ol or its potential targets.
Compound Description: SM-130686, an oxindole derivative, functions as a ghrelin receptor agonist, stimulating inositol phosphate turnover. [] Its activity at the ghrelin receptor suggests potential therapeutic applications in conditions where modulating ghrelin signaling is beneficial.
Relevance: While structurally distinct from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, SM-130686 exemplifies the use of oxindole scaffolds as pharmacophores for targeting the ghrelin receptor. [] This highlights the potential for exploring oxindole-containing derivatives of 1-(1H-indazole-6-carbonyl)piperidin-4-ol to modulate its physicochemical properties and biological activity.
Compound Description: SM-157740, another oxindole derivative, acts as a ghrelin receptor agonist, stimulating inositol phosphate turnover. [] Like SM-130686, its activity at the ghrelin receptor suggests potential therapeutic applications for modulating ghrelin signaling.
Relevance: Despite structural differences from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, SM-157740 further emphasizes the potential of oxindole scaffolds for targeting the ghrelin receptor. [] This reinforces the possibility of incorporating oxindole moieties into derivatives of 1-(1H-indazole-6-carbonyl)piperidin-4-ol to explore their biological activity.
Compound Description: ORG27569 is a cannabinoid-1 (CB1) receptor allosteric modulator that exhibits paradoxical effects. [] It increases the equilibrium binding of CP55,940, a CB1 orthosteric agonist, but reduces its efficacy in G protein-mediated signaling. [] Additionally, ORG27569 acts as an inverse agonist for the G protein-mediated signaling pathway, decreasing basal signaling. [] It binds to a specific allosteric site on CB1, promoting an intermediate receptor conformation and sterically hindering key movements associated with receptor activation. []
Relevance: While structurally distinct from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, ORG27569 highlights the concept of allosteric modulation of GPCRs. [] It demonstrates how allosteric ligands can fine-tune receptor activity and induce complex pharmacological effects, a concept potentially applicable to exploring allosteric modulators of targets interacting with 1-(1H-indazole-6-carbonyl)piperidin-4-ol.
Compound Description: YM758 is a novel inhibitor of the "funny" If current channel (If channel), a potential therapeutic target for stable angina and atrial fibrillation. [] Its metabolites were identified in human urine, plasma, and feces after oral administration. [] YM758 undergoes extensive metabolism, primarily through N-dealkylation, O-demethylation, and glucuronidation. [] Its metabolites are excreted through transporter-mediated renal and hepatic pathways. []
Relevance: While structurally distinct from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, YM758 emphasizes the importance of understanding the metabolic fate of drug candidates. [] The identification of YM758's metabolites and their excretion pathways highlights the need for conducting similar metabolic studies on 1-(1H-indazole-6-carbonyl)piperidin-4-ol to assess its pharmacokinetic properties and potential drug-drug interactions.
Compound Description: SB612111 is a potent and selective NOP receptor antagonist. [] Its synthesis involves a modified route with improved yields for key intermediates, including 4-(2,6-dichlorophenyl)piperidine. []
Relevance: Although structurally different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, SB612111 also incorporates a piperidine ring. [] This shared presence of a piperidine moiety, a common pharmacophore, suggests potential similarities in their physicochemical properties.
Compound Description: This affinity-based biotinylated probe targets Bruton's tyrosine kinase (Btk) and has been developed for use in occupancy assays. [] It exhibits potent and selective binding to Btk, allowing for the measurement of target engagement by covalent irreversible Btk inhibitors in preclinical studies. [] Compound 12 has been employed in mouse lupus models to determine the therapeutic efficacy of Btk inhibition. []
Relevance: Although structurally very different from 1-(1H-indazole-6-carbonyl)piperidin-4-ol, Compound 12 incorporates a piperidine ring as part of its complex structure. [] This shared presence of a piperidine moiety, a common pharmacophore, may contribute to certain similarities in their physicochemical properties.
Overview
1-(1H-indazole-6-carbonyl)piperidin-4-ol is a chemical compound that combines an indazole core with a piperidine ring. The indazole structure consists of a fused benzene and pyrazole ring, while the piperidine component adds a six-membered nitrogen-containing ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to its pharmacological properties. The compound is classified under heterocyclic compounds, specifically as an indazole derivative with a piperidine moiety.
Synthesis Analysis
Methods
The synthesis of 1-(1H-indazole-6-carbonyl)piperidin-4-ol typically involves several key steps:
Formation of Indazole Core: The initial step usually includes the cyclization of appropriate precursors, often starting from substituted phenylhydrazines and carbonyl compounds, under acidic or basic conditions to form the indazole structure.
Introduction of Piperidine Ring: Following the formation of the indazole core, the piperidine moiety can be introduced via alkylation or acylation reactions. This step may involve using piperidine derivatives in the presence of activating agents to facilitate the reaction.
Final Product Isolation: The final step often includes purification processes such as crystallization or chromatography to isolate the compound in a pure form.
Technical Details
The synthesis can be optimized through various reaction conditions, including temperature control and solvent choice, to enhance yield and purity. Industrial methods may also incorporate continuous flow techniques for scalability.
Molecular Structure Analysis
Structure
The molecular formula for 1-(1H-indazole-6-carbonyl)piperidin-4-ol can be represented as C12H15N3O. The structural representation includes:
Indazole Core: A bicyclic structure with nitrogen atoms incorporated into the rings.
Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
Chemical Reactions Analysis
Reactions
1-(1H-indazole-6-carbonyl)piperidin-4-ol can participate in various chemical reactions:
Oxidation: The compound may undergo oxidation reactions to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction processes can modify either the indazole or piperidine components, potentially altering biological activity.
Substitution Reactions: Nucleophilic or electrophilic substitution can introduce various substituents onto the rings, allowing for structural diversification.
Technical Details
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction processes.
Mechanism of Action
The mechanism of action for 1-(1H-indazole-6-carbonyl)piperidin-4-ol is not fully elucidated but is believed to involve interactions at specific biological targets within cells. Preliminary studies suggest that compounds with similar structures may act as inhibitors for certain enzymes or receptors, potentially modulating pathways involved in disease processes.
Physical and Chemical Properties Analysis
Physical Properties
1-(1H-indazole-6-carbonyl)piperidin-4-ol typically exhibits:
Appearance: Solid form at room temperature.
Solubility: Soluble in polar solvents such as water and methanol.
Chemical Properties
The chemical stability of this compound under various conditions (e.g., temperature, pH) is crucial for its application in research and pharmaceuticals. Its reactivity profile allows it to participate in diverse synthetic transformations.
Applications
1-(1H-indazole-6-carbonyl)piperidin-4-ol has several scientific applications:
Medicinal Chemistry: It serves as a potential lead compound in drug discovery programs aimed at developing new therapeutics targeting various diseases.
Biological Studies: The compound is studied for its biological activities, including potential antimicrobial and anticancer effects.
Synthetic Intermediate: It acts as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.